3-Phenyl-1,8-naphthyridin-2-amine
Description
Historical Context and Evolution of Naphthyridine Chemistry
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. There are six possible isomers of naphthyridine, distinguished by the position of the two nitrogen atoms in the bicyclic structure. Initially, these compounds were referred to by various names, including "pyridopyridines" and "benzodiazines," which led to some confusion in early literature. However, the nomenclature was standardized to "naphthyridines" in Chemical Abstracts in 1936.
The chemistry of the 1,8-naphthyridine (B1210474) isomer, in particular, gained significant momentum following the discovery of the potent antimicrobial properties of nalidixic acid. This discovery spurred extensive research into the synthesis and functionalization of the 1,8-naphthyridine core, leading to the development of numerous derivatives with a wide array of chemical and biological properties. Over the years, synthetic methodologies have evolved, with researchers developing more efficient and environmentally friendly approaches to construct this heterocyclic system.
Significance of the 1,8-Naphthyridine Core in Heterocyclic Chemistry and Medicinal Applications
The 1,8-naphthyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. researchgate.netresearchgate.net This structural motif is present in several compounds that have been investigated for a broad spectrum of therapeutic applications. The diverse biological profile of 1,8-naphthyridine derivatives includes antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic activities. researchgate.netresearchgate.net Furthermore, these compounds have been explored for their potential in treating neurological disorders such as Alzheimer's disease. researchgate.netresearchgate.net
The significance of the 1,8-naphthyridine core also extends to materials science, where its derivatives have been utilized as ligands in coordination chemistry and as components in light-emitting diodes and dye-sensitized solar cells. The unique arrangement of the nitrogen atoms in the 1,8-isomer makes it an effective binucleating ligand, capable of forming stable complexes with metal ions.
Rationale for Focused Academic Inquiry into 3-Phenyl-1,8-naphthyridin-2-amine and its Analogues
The academic interest in this compound and its analogues stems from the quest for new and effective therapeutic agents, particularly antimicrobials. The substitution of a phenyl group at the 3-position and an amine group at the 2-position of the 1,8-naphthyridine scaffold has been identified as a promising strategy for developing compounds with potent biological activity.
Research has shown that derivatives of 3-phenyl-1,8-naphthyridine exhibit significant antimycobacterial and antibacterial properties. nih.govresearchgate.net For instance, a series of 3- or 4-phenyl-1,8-naphthyridine derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov Several of these compounds displayed high levels of inhibition, indicating their potential as antitubercular agents. nih.gov The rationale for this focused inquiry is therefore to explore the structure-activity relationships of these compounds, aiming to optimize their potency and selectivity against microbial targets. nih.gov
Overview of Research Trajectories for this compound
The primary research trajectory for this compound and its analogues has been the synthesis of new derivatives and the evaluation of their biological activities. Researchers have systematically modified the core structure by introducing various substituents at different positions of the 1,8-naphthyridine ring and the phenyl moiety to investigate the impact on their antimicrobial efficacy. researchgate.net
One avenue of research has focused on the amination of 2-chloro-3-aryl-1,8-naphthyridines with different aniline (B41778) derivatives to produce a library of N-phenyl-3-aryl-1,8-naphthyridin-2-amines. researchgate.net These compounds have then been screened against a panel of Gram-positive and Gram-negative bacteria to identify lead candidates. researchgate.net Another research direction involves the evaluation of these compounds for their antimycobacterial activity, particularly against Mycobacterium tuberculosis, a pathogen of significant global health concern. researchgate.netnih.gov
Future research is likely to involve further structural modifications to enhance biological activity, as well as studies to elucidate the mechanism of action of these promising compounds.
Detailed Research Findings
The following tables present a selection of this compound analogues and their reported biological activities.
Antimycobacterial Activity of Phenyl-1,8-Naphthyridine Derivatives
| Compound | Description | Activity against M. tuberculosis H37Rv |
|---|---|---|
| 2a | A 3-phenyl-1,8-naphthyridine derivative | 99% inhibition at 6.25 µg/mL; MIC = 6.25 µg/mL nih.gov |
| 4a | A 4-phenyl-1,8-naphthyridine derivative | 98% inhibition at 6.25 µg/mL nih.gov |
| 4d | A 4-phenyl-1,8-naphthyridine derivative | 91% inhibition at 6.25 µg/mL nih.gov |
| 8a | A substituted phenyl-1,8-naphthyridine derivative | 99% inhibition at 6.25 µg/mL; MIC = 6.25 µg/mL nih.gov |
| 8d | A substituted phenyl-1,8-naphthyridine derivative | 99% inhibition at 6.25 µg/mL; MIC = 6.25 µg/mL nih.gov |
| 8i | A substituted phenyl-1,8-naphthyridine derivative | 96% inhibition at 6.25 µg/mL nih.gov |
Antibacterial Activity of N-Phenyl-3-aryl-1,8-naphthyridin-2-amine Analogues
| Compound Series | Target Organisms | Reported Activity |
|---|---|---|
| N-phenyl-3-aryl-1,8-naphthyridin-2-amines researchgate.net | P. aeruginosa, E. coli (Gram-negative) researchgate.net | Evaluated for antibacterial activity researchgate.net |
| N-phenyl-3-aryl-1,8-naphthyridin-2-amines researchgate.net | S. aureus, B. subtilis (Gram-positive) researchgate.net | Evaluated for antibacterial activity researchgate.net |
| 4-((3-aryl-1,8-naphthyridin-2-yl)amino)phenols researchgate.net | P. aeruginosa, E. coli (Gram-negative) researchgate.net | Evaluated for antibacterial activity researchgate.net |
| 4-((3-aryl-1,8-naphthyridin-2-yl)amino)phenols researchgate.net | S. aureus, B. subtilis (Gram-positive) researchgate.net | Evaluated for antibacterial activity researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-13-12(10-5-2-1-3-6-10)9-11-7-4-8-16-14(11)17-13/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUJXARHDURNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490960 | |
| Record name | 3-Phenyl-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5174-94-7 | |
| Record name | 3-Phenyl-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1,8-naphthyridin-2-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for 3 Phenyl 1,8 Naphthyridin 2 Amine and Its Derivatives
Foundational Synthetic Strategies for 1,8-Naphthyridine (B1210474) Scaffolds
The construction of the 1,8-naphthyridine ring system is a central theme in heterocyclic chemistry, owing to the significant biological and material properties of this scaffold. kthmcollege.ac.inlibretexts.org Over the years, a variety of synthetic methods have been developed, ranging from traditional cyclization reactions to innovative green chemistry protocols.
Classical Cyclization and Annulation Reactions (e.g., Friedlander, Niementowski)
The Friedländer annulation is one of the most fundamental and widely employed methods for synthesizing 1,8-naphthyridines. wikipedia.org This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative, specifically 2-aminonicotinaldehyde or its precursors, with a compound containing an activated α-methylene group, such as a ketone or nitrile. organic-chemistry.orgnih.gov The reaction is traditionally catalyzed by acids or bases and often requires high temperatures. The mechanism can proceed through two main pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate which then undergoes an intramolecular aldol reaction to form the heterocyclic ring. wikipedia.org
Variations of the Friedländer synthesis have been extensively explored. For example, the reaction can be catalyzed by various agents including trifluoroacetic acid, toluenesulfonic acid, iodine, and different Lewis acids to improve yields and reaction conditions. wikipedia.org
The Niementowski synthesis, another classical method, involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. rsc.org While primarily used for quinolines, its principles have been adapted for naphthyridine synthesis. One investigated route for preparing 1,8-naphthyridines is a Niementowski-type synthesis starting from ethyl 2-amino-6-phenylnicotinate. rsc.org
These classical methods, while effective, often suffer from drawbacks such as harsh reaction conditions, the use of hazardous catalysts, and difficulties in industrial scale-up. nih.gov
Modern and Green Chemistry Approaches (e.g., Microwave Irradiation, Catalyst-Free Conditions, Ionic Liquids)
In response to the limitations of classical methods, significant research has focused on developing more sustainable and efficient synthetic routes to 1,8-naphthyridines. kthmcollege.ac.inlibretexts.org These modern approaches prioritize milder reaction conditions, reduced waste, and the use of environmentally friendly reagents and solvents.
Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of 1,8-naphthyridines. This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and purer products. researchgate.net The Friedländer condensation, for instance, has been successfully performed under microwave irradiation in solvent-free conditions, using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), which is inexpensive and effective in heterogeneous reactions. researchgate.net
Catalyst-Free Conditions: The development of catalyst-free reactions represents a significant step towards green synthesis. Efficient, one-pot, three-component domino reactions have been reported for the synthesis of functionalized libretexts.orgresearchgate.netnaphthyridine derivatives. These reactions can proceed under catalyst-free conditions in benign solvents like ethanol, offering high yields, short reaction times, and practical simplicity. organic-chemistry.org
Ionic Liquids and Aqueous Synthesis: Ionic liquids (ILs) have gained prominence as green solvents and catalysts in 1,8-naphthyridine synthesis. nih.govnih.gov Basic ionic liquids, such as 1,3-bis(1-methyl-1H-imidazol-3-ium-3-yl)propane di-imidazolide ([Bmmim][Im]), have been shown to be highly effective catalysts for the Friedländer reaction under solvent-free conditions, with the added benefit of being recyclable. nih.govacs.org Furthermore, performing the Friedländer reaction in water represents a major advancement in green chemistry. nih.gov Using inexpensive and biocompatible catalysts like choline (B1196258) hydroxide (B78521) (ChOH) in water allows for the gram-scale synthesis of 1,8-naphthyridine derivatives with excellent yields (>90%). nih.gov This aqueous method avoids hazardous organic solvents and allows for easy separation of the product and catalyst. nih.gov Similarly, using a catalytic amount of lithium hydroxide (LiOH) in water has also proven effective for synthesizing 2,3-disubstituted 1,8-naphthyridines. kthmcollege.ac.in
Targeted Synthesis of 3-Phenyl-1,8-naphthyridin-2-amine
The synthesis of the specific molecule this compound (also known as 2-Amino-3-phenyl-1,8-naphthyridine) requires a strategic selection of precursors that will form the 1,8-naphthyridine core while simultaneously installing the phenyl group at position 3 and the amine group at position 2.
Design and Optimization of Precursor Molecules
The most common and direct approach for synthesizing the 3-phenyl-1,8-naphthyridine scaffold is through a Friedländer-type condensation. The key precursors for this reaction are:
An o-amino-aldehyde component: 2-Aminonicotinaldehyde (also known as 2-amino-3-formylpyridine) is the standard precursor that provides the pyridine (B92270) ring of the naphthyridine system. nih.govnih.gov
An active methylene (B1212753) component: To introduce the phenyl group at position 3 and the amine group at position 2, a carefully chosen active methylene compound is required. Phenylacetonitrile (B145931) (benzyl cyanide) is an ideal precursor for this purpose. The methylene group is sufficiently acidic to react in the condensation, the phenyl group is correctly positioned to become the C3 substituent, and the nitrile group serves as a precursor to the C2-amine.
The reaction between 2-aminonicotinaldehyde and phenylacetonitrile leads to the formation of 2-phenyl-1,8-naphthyridine-3-carbonitrile. researchgate.net This intermediate contains the complete carbon skeleton and the phenyl group at the desired position. The final step is the conversion of the nitrile group at C2 into the primary amine.
An alternative, though less direct, precursor design involves the reaction of 2-aminonicotinaldehyde with a ketone such as 2-phenylacetophenone. This particular combination, however, results in the formation of 2,3-diphenyl-1,8-naphthyridine, demonstrating how the choice of the ketone dictates the substitution pattern. nih.govacs.org
Reaction Pathways and Mechanistic Considerations for Amination
The primary reaction pathway for constructing the core of this compound is the Friedländer condensation between 2-aminonicotinaldehyde and phenylacetonitrile. The mechanism proceeds as follows:
Initial Condensation: The reaction is typically initiated by a base, which deprotonates the α-carbon of phenylacetonitrile to generate a carbanion. This nucleophile then attacks the aldehyde group of 2-aminonicotinaldehyde.
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization where the amino group of the pyridine ring attacks the nitrile group. This is followed by a series of proton transfers and tautomerization. A final dehydration step leads to the formation of the aromatic 1,8-naphthyridine ring system, yielding 2-phenyl-1,8-naphthyridine-3-carbonitrile. researchgate.net
The "amination" in this context refers to the conversion of the C2-nitrile group of the intermediate into the final amine group. This transformation can be achieved through standard chemical reductions.
A different approach to forming a 2-amino-substituted naphthyridine involves a rearrangement reaction. For example, the Smiles rearrangement has been utilized in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, demonstrating that complex intramolecular rearrangements can be a viable, albeit different, pathway for introducing amine functionalities onto a naphthyridine core. nih.govnih.gov Another general method for amine synthesis is reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org However, for the specific target of this compound, the cyclization of precursors containing a nitrile group is a more direct and commonly cited strategy.
Influence of Reaction Parameters on Yield and Purity
The yield and purity of this compound and its precursors are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the catalyst, solvent, temperature, and reactant ratios.
Catalyst: The choice of catalyst is critical. Basic catalysts are often used for the condensation involving nitriles. In green chemistry approaches, catalysts like choline hydroxide (ChOH) or lithium hydroxide (LiOH) in water have been shown to provide excellent yields. kthmcollege.ac.innih.gov For reactions in ionic liquids, [Bmmim][Im] has proven to be an efficient and recyclable catalyst. nih.govacs.org
Solvent: The solvent plays a crucial role. While traditional syntheses might use organic solvents like DMF or ethanol, modern methods favor greener alternatives. kthmcollege.ac.in Water has been successfully used as a solvent, which simplifies workup and reduces environmental impact. nih.gov Solvent-free conditions, particularly in conjunction with microwave irradiation or ionic liquids, are also highly effective. nih.govresearchgate.net
Temperature and Reaction Time: Conventional heating often requires elevated temperatures (80°C or higher) and long reaction times (up to 24 hours). nih.govacs.org Microwave-assisted synthesis can drastically reduce the reaction time to minutes while often improving yields. researchgate.net Milder temperatures (e.g., 50°C) have been successfully employed in aqueous media. nih.gov
Molar Ratio: The stoichiometry of the reactants, specifically the ratio of the 2-aminonicotinaldehyde to the active methylene compound, must be optimized to maximize yield and minimize side products. Studies have optimized this ratio, for example, to 1:0.6 for certain Friedländer reactions. nih.gov
The final purity of the product is also influenced by the workup procedure. The advantage of aqueous and certain ionic liquid systems is the often straightforward separation of the product, which may precipitate from the reaction mixture, thereby avoiding the need for extensive chromatographic purification. nih.gov
Synthesis of Structurally Modified this compound Analogues
The versatility of the 1,8-naphthyridine scaffold allows for extensive structural modifications to explore and optimize its biological potential. nih.gov Synthetic strategies are primarily focused on introducing a variety of substituents onto the phenyl ring, functionalizing the naphthyridine core itself, and developing hybrid molecules that incorporate this key pharmacophore.
Introduction of Diverse Substituents onto the Phenyl Moiety
A common strategy to modulate the properties of this compound is the introduction of various substituents onto the phenyl group. This is often achieved by starting with a substituted acetophenone (B1666503) or benzaldehyde (B42025) derivative, which is then condensed with 2-aminonicotinaldehyde or a related precursor. researchgate.net For instance, the synthesis of 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives begins with the reaction of 2-aminonicotinaldehyde and 1-(3-nitrophenyl)ethanone to form 2-(3-nitrophenyl)-1,8-naphthyridine. researchgate.net The nitro group is subsequently reduced to an amine, which then serves as a handle for further derivatization, such as condensation with various aryl isocyanates to yield a library of urea (B33335) derivatives. researchgate.net This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the electronic and steric properties of the substituents on the phenyl ring.
Another example involves the synthesis of 2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-one derivatives, where the starting material is 2-(trifluoromethyl)benzyl cyanide. researchgate.net This highlights the use of diverse starting materials to introduce specific functionalities onto the phenyl moiety from the outset of the synthetic sequence.
Table 1: Examples of Substituents Introduced onto the Phenyl Moiety
| Substituent | Starting Material | Reference |
| Nitro (leading to Amino and Urea derivatives) | 1-(3-nitrophenyl)ethanone | researchgate.net |
| Trifluoromethyl | 2-(trifluoromethyl)benzyl cyanide | researchgate.net |
Functionalization Strategies on the Naphthyridine Core (e.g., at C-2, C-6, C-7)
Functionalization of the naphthyridine core itself offers another avenue for creating diverse analogues. The reactivity of different positions on the 1,8-naphthyridine ring system allows for selective modifications.
C-2 Position: The 2-amino group of the parent compound is a key site for functionalization. For example, it can be converted to a chloro group by treatment with sodium nitrite (B80452) followed by a reagent like phosphorus oxychloride. researchgate.net This 2-chloro derivative then becomes a versatile intermediate for introducing various nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields a 2-hydrazinyl derivative, which can be further elaborated. researchgate.net Another approach involves the direct reaction of 2-chloro-3-aryl-1,8-naphthyridine with amines, such as benzene-1,4-diamine, to produce N-substituted derivatives. researchgate.net
C-6 and C-7 Positions: Modifications at the C-6 and C-7 positions of the 1,8-naphthyridine ring have also been explored. For example, a series of 3- or 4-phenyl-1,8-naphthyridine derivatives were synthesized with various substituents at the 2, 6, and 7 positions. nih.gov While specific synthetic details for C-6 functionalization are less common in the direct context of this compound, general methods for functionalizing the 1,8-naphthyridine core are applicable. Research has shown the synthesis of 2,7-difunctionalized-1,8-naphthyridines, which can serve as precursors for more complex structures. researchgate.net For instance, 2-amino-7-hydroxymethyl-1,8-naphthyridine and 2-amino-1,8-naphthyridine-7-carboxaldehyde have been synthesized, demonstrating that the C-7 position can be functionalized even with an amino group at C-2. researchgate.net
Table 2: Examples of Functionalization on the Naphthyridine Core
| Position | Functional Group Introduced | Reagent/Method | Reference |
| C-2 | Chloro | NaNO₂, POCl₃ | researchgate.net |
| C-2 | Hydrazinyl | Hydrazine hydrate on 2-chloro derivative | researchgate.net |
| C-2 | Substituted Amino | Benzene-1,4-diamine on 2-chloro derivative | researchgate.net |
| C-7 | Hydroxymethyl, Carboxaldehyde | Oxidation of 7-methyl group | researchgate.net |
| C-2, C-7 | Various substituents | Multi-step synthesis | nih.gov |
Development of Hybrid Pharmacophores Incorporating the this compound Unit
A sophisticated strategy in drug design involves the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach aims to leverage the biological activities of both components to create novel compounds with potentially enhanced or synergistic effects.
One notable example is the synthesis of hybrid pharmacophores that merge a β-lactam ring, a 1,8-naphthyridine unit, and a secondary amine. researchgate.net The synthetic route starts with 3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-amine, which is converted to the corresponding 2-hydrazinyl derivative. This intermediate is then reacted with various aldehydes to form Schiff bases, which subsequently undergo cyclization with chloroacetyl chloride to furnish the final β-lactam-containing hybrid molecules. researchgate.net
Another example involves linking the 1,8-naphthyridine core to other heterocyclic systems. For instance, N-(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamine has been reacted with phthalic anhydride (B1165640) to create isoindoline-1,3-dione substituted derivatives. researchgate.net These hybrid structures combine the features of the 1,8-naphthyridine with the phthalimide (B116566) group, a known pharmacophore.
Rigorous Structural Elucidation and Purity Assessment of Synthesized Compounds
The confirmation of the chemical structure and the assessment of the purity of newly synthesized this compound analogues are critical steps to ensure the reliability of subsequent biological evaluations. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.
Advanced Spectroscopic Characterization (e.g., 1D and 2D NMR, High-Resolution Mass Spectrometry, IR Spectroscopy)
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are fundamental for structural elucidation. nih.gov ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon framework of the molecule. For example, in the characterization of 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives, specific proton signals corresponding to the naphthyridine and phenyl rings, as well as the urea NH protons, are identified. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. slu.se Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions from the synthesized molecules, and the resulting mass-to-charge ratio (m/z) provides strong evidence for the proposed structure. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For instance, the characterization of 1,8-naphthyridine-3-carboxylic acid analogues shows characteristic absorption bands for C=O (keto and amide) and C-H bonds. nih.gov
Table 3: Spectroscopic Data for a Representative this compound Derivative Derivative: 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-(m-tolyl)urea researchgate.net
| Technique | Observed Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 9.11 (dd, J = 4.0, 2.0 Hz, 1H), 8.78 (s, 1H), 8.48 (d, J = 1.5 Hz, 1H), 8.21 (d, J = 8.5 Hz, 1H), etc. | Signals corresponding to protons on the naphthyridine and phenyl rings. |
| ESI-MS | m/z 355 (M+1) | Confirms the molecular weight of the compound. |
Chromatographic Purity Analysis (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of the synthesized compounds and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. squ.edu.omhelsinki.fi Reversed-phase HPLC is commonly used to determine the purity of the final products. The compound is considered pure if it shows a single major peak in the chromatogram under specific conditions (e.g., column type, mobile phase composition, and detection wavelength).
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic method used to monitor reaction progress and for preliminary purity checks. helsinki.fi The synthesized compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The purity is indicated by the presence of a single spot.
The combination of these rigorous analytical methods ensures that the synthesized this compound analogues are of high purity and that their structures are correctly assigned, which is a prerequisite for any further chemical or biological studies.
Comprehensive Biological Activity Profiling of 3 Phenyl 1,8 Naphthyridin 2 Amine Analogues
Investigations into Antimicrobial Efficacy
The antimicrobial properties of 3-phenyl-1,8-naphthyridin-2-amine analogues have been thoroughly investigated, demonstrating their potential to combat a variety of microbial pathogens.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of 1,8-naphthyridine (B1210474) have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, a series of 3- or 4-phenyl-1,8-naphthyridine derivatives were tested for their in vitro antimicrobial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The results indicated that the nature and position of substituents on the naphthyridine ring play a crucial role in determining the antibacterial potency. Specifically, the presence of a piperidinyl group at either position 2 or 7 was found to be most effective, while the introduction of a morpholinyl group in the same positions led to a decrease in activity. nih.gov
In another study, novel N-protected and unprotected 3-N-substituted 1,8-naphthyridin-2(1H)-ones demonstrated significant inhibitory activity against the spore germination of Staphylococcus aureus and Escherichia coli. researchgate.net Furthermore, certain 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives exhibited excellent antibacterial activity against Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. researchgate.net
Some 1,8-naphthyridine derivatives, while not exhibiting direct antibacterial activity themselves, were found to potentiate the effect of existing antibiotics like fluoroquinolones against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus. mdpi.com This suggests a potential role for these compounds as adjuvants in antibiotic therapy.
Table 1: Antibacterial Activity of Selected 1,8-Naphthyridine Analogues
| Compound Type | Test Organisms | Key Findings | Reference |
|---|---|---|---|
| 3- or 4-phenyl-1,8-naphthyridine derivatives | S. aureus, E. coli | Piperidinyl group at position 2 or 7 enhances activity. | nih.gov |
| 3-N-substituted 1,8-naphthyridin-2(1H)-ones | S. aureus, E. coli | High inhibiting activity against spore germination. | researchgate.net |
| 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylureas | E. coli, K. pneumonia, S. aureus | Excellent antibacterial activity observed for some derivatives. | researchgate.net |
| 1,8-Naphthyridine derivatives | E. coli, P. aeruginosa, S. aureus | Potentiated the activity of fluoroquinolone antibiotics. | mdpi.com |
Antifungal and Antiviral Potentials
The therapeutic utility of 1,8-naphthyridine analogues extends to antifungal and antiviral applications. A series of pyrazolo[3,4-b] nih.govsemanticscholar.orgnaphthyridin-5-amines were synthesized and evaluated for their antifungal properties against clinically important fungal species, Candida albicans and Cryptococcus neoformans. nih.gov The study revealed that compounds bearing a 4-p-tolyl substituent on the naphthyridine skeleton were the most active, particularly against C. albicans. nih.gov Among these, the derivative containing a fused cyclohexyl ring exhibited the best activity. nih.gov
Furthermore, other 1,8-naphthyridine derivatives have been evaluated for their in vitro antifungal activity against various fungal strains. For instance, N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives showed activity against Aspergillus niger and Candida albicans, with chloro-substituted compounds displaying the highest efficacy. nih.gov Similarly, 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives were effective against A. niger and A. flavus. nih.gov
While the primary focus of many studies has been on antibacterial and antifungal activities, the broader class of nitrogen-containing heterocycles, including 1,8-naphthyridines, has been recognized for its antiviral potential. nih.gov
Anti-mycobacterial and Anti-tubercular Evaluations
Tuberculosis remains a significant global health challenge, necessitating the development of new and effective treatments. researchgate.net In this context, 1,8-naphthyridine derivatives have emerged as a promising class of compounds with potent anti-mycobacterial and anti-tubercular activity. researchgate.netnih.govnih.gov
A series of 3- or 4-phenyl-1,8-naphthyridine derivatives were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Several compounds exhibited significant inhibition (91-99%) at a concentration of 6.25 µg/ml. nih.govresearchgate.net Notably, compounds with a piperidinyl substituent demonstrated good activity, with minimum inhibitory concentrations (MICs) of 6.25 µg/ml. nih.gov
In a more recent study, newly synthesized 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were evaluated for their anti-tubercular properties. nih.gov One derivative, 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12), showed remarkable activity with a MIC value of 6.25 μg/mL, which is comparable to the standard drug ethambutol. nih.gov Other derivatives with electron-withdrawing groups also displayed good anti-TB activity. nih.gov Importantly, the most promising compounds showed low toxicity towards normal human embryonic kidney cells. nih.govnih.gov
Evaluation of Anticancer and Antitumor Properties
In addition to their antimicrobial prowess, this compound analogues and related compounds have demonstrated significant potential as anticancer and antitumor agents. nih.govnih.gov
Cytotoxicity Assessments in Diverse Cancer Cell Lines
The cytotoxic effects of 1,8-naphthyridine derivatives have been evaluated against a wide array of human cancer cell lines. In one study, a series of naphthyridine derivatives were tested against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. semanticscholar.orgnih.gov Several compounds exhibited more potent cytotoxicity than the standard drug colchicine. semanticscholar.orgnih.gov Specifically, the introduction of a naphthyl ring at the C-2 position significantly enhanced cytotoxic activity. nih.gov
Another study focused on 2-aryl-1,8-naphthyridin-4-ones and their cytotoxicity against human lung cancer (A549) and renal cancer (Caki-2) cells. nih.gov Again, compounds with a naphthyl group at the C2-position showed stronger cytotoxic activity than colchicine. nih.gov The positioning of substituents on the 1,8-naphthyridine ring also influenced activity, with methyl groups at the C5 or C7 position being more favorable than at the C6 position. nih.gov
Furthermore, novel pyrazolo[3,4-g] nih.govsemanticscholar.orgnaphthyridin-5-amine derivatives were screened by the US National Cancer Institute against 60 different human tumor cell lines. nih.gov Two compounds, in particular, showed remarkable antitumor activity with significant GI50 values. nih.gov A series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives also displayed potent anticancer activity against the human breast cancer cell line (MCF7), with some derivatives showing better activity than the reference drug staurosporine. researchgate.net
Table 2: Cytotoxicity of Selected 1,8-Naphthyridine Analogues in Various Cancer Cell Lines
| Compound Series | Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Naphthyridine derivatives | HeLa, HL-60, PC-3 | Introduction of a C-2 naphthyl ring enhanced cytotoxicity. | semanticscholar.orgnih.gov |
| 2-Aryl-1,8-naphthyridin-4-ones | A549, Caki-2 | Naphthyl group at C-2 position increased cytotoxicity. | nih.gov |
| Pyrazolo[3,4-g] nih.govsemanticscholar.orgnaphthyridin-5-amines | 60 human tumor cell lines | Two compounds showed remarkable antitumor activity. | nih.gov |
| 2-Phenyl-7-methyl-1,8-naphthyridine derivatives | MCF7 | Several derivatives were more active than staurosporine. | researchgate.net |
Modulatory Effects on Cell Proliferation and Viability
The anticancer effects of 1,8-naphthyridine derivatives are often linked to their ability to modulate cell proliferation and viability. A study on a novel naphthyridine derivative, 3u, in human melanoma A375 cells revealed that it could induce different forms of cell death depending on its concentration. mdpi.comresearchgate.net At low concentrations, it induced necroptosis, while at higher concentrations, it triggered apoptosis. mdpi.comresearchgate.net
Another 4-phenyl-1,8-naphthyridine derivative was found to have a powerful anti-proliferative effect on carcinoma cells. nih.gov The underlying mechanism involved alterations in mitochondrial function and the induction of apoptosis. nih.gov This compound also caused cell cycle arrest in the G2/M phase, likely by disrupting the microtubular network and impairing mitotic spindle formation. nih.gov
The viability of various cancer cell lines, including A549 (lung), HCT116 (colon), HeLa (cervical), HT29 (colon), LOVO (colon), MCF7 (breast), SY5Y (neuroblastoma), and U2OS (osteosarcoma), was significantly reduced upon exposure to the naphthyridine derivative 3u. researchgate.net In contrast, the cytotoxic effect on a normal human skin fibroblast cell line (HSF) was lower, suggesting a degree of selectivity for cancer cells. mdpi.com
Furthermore, studies on other small molecules have shown that they can inhibit cancer cell growth by inducing G1 cell cycle arrest. nih.gov This is achieved by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) while upregulating CDK inhibitors. nih.gov Such mechanisms may also be at play for some 1,8-naphthyridine analogues, contributing to their anti-proliferative effects.
Anti-inflammatory and Immunomodulatory Studies
Derivatives of the 1,8-naphthyridine scaffold have demonstrated notable anti-inflammatory and immunomodulatory properties. tandfonline.com Research into various analogues has revealed their potential to modulate immune responses and inhibit inflammatory processes, suggesting their utility in conditions where inflammation plays a key pathological role.
Studies on 1,8-naphthyridine-3-carboxamide derivatives have identified compounds with significant anti-inflammatory activity. nih.govdocumentsdelivered.com For instance, certain synthesized 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives were evaluated for their ability to modulate cytokine and chemokine levels secreted by dendritic cells, which are key indicators of anti-inflammatory and myeloprotective activities. nih.govdocumentsdelivered.com One compound in a related series showed significant anti-inflammatory effects. documentsdelivered.com
Further research into novel 1,8-naphthyridine derivatives highlighted their ability to down-regulate pro-inflammatory cytokines, which is a key mechanism for their anti-inflammatory action. tandfonline.com In a specific study, a 1,8-naphthyridin-2-one derivative and its analogues, acting as selective CB2 receptor agonists, were shown to have significant effects on immune cells. These compounds inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) and down-regulated the production of tumor necrosis factor-alpha (TNF-α). nih.gov Their mechanism of action was linked to the down-regulation of key signaling pathways, including Akt, Erk, and NF-kB phosphorylation. nih.gov These findings are particularly relevant to neuro-inflammatory conditions like multiple sclerosis, where these compounds inhibited cell activation markers in lymphocytes from patients more effectively than in those from healthy controls. nih.gov
Other complex analogues, such as 5-(alkylamino) researchgate.netnih.govnih.govtriazolo[4,3-a] researchgate.netnih.govnaphthyridine-6-carboxamides, have also been synthesized and tested, with some exhibiting very strong anti-inflammatory properties in rat models of carrageenan-induced paw edema. nih.govnih.gov
Table 1: Summary of Anti-inflammatory and Immunomodulatory Activities of 1,8-Naphthyridine Analogues
| Compound Class | Model/Assay | Key Findings | Reference(s) |
| 1,8-Naphthyridine-3-carboxamides | Dendritic cell secretion | Modulation of cytokine and chemokine levels. | nih.gov |
| 1,8-Naphthyridin-2-one derivatives | Human PBMCs, Multiple Sclerosis model | Inhibition of cell proliferation; Down-regulation of TNF-α, Akt, Erk, and NF-kB phosphorylation. | nih.gov |
| 5-Amino researchgate.netnih.govnih.govtriazolo[4,3-a] researchgate.netnih.govnaphthyridine-6-carboxamides | Carrageenan-induced paw edema (rat) | Potent anti-inflammatory activity. | nih.gov |
Exploration of Neurological and CNS-Related Activities
The 1,8-naphthyridine framework is recognized for its potential to yield compounds with a range of neurological and central nervous system (CNS) activities, including effects on neurodegenerative diseases, as well as anticonvulsant and antidepressant potentials. researchgate.nettandfonline.com
The potential for 1,8-naphthyridine derivatives to treat neurodegenerative disorders is an emerging area of research. tandfonline.com The immunomodulatory effects observed in some analogues have direct implications for neuro-inflammatory diseases. For example, the ability of 1,8-naphthyridin-2-one derivatives to modulate immune cell function and inhibit inflammatory pathways like NF-kB is highly relevant for conditions such as multiple sclerosis, which involves both neuro-inflammation and neurodegeneration. nih.gov By reducing the levels of inflammatory mediators, these compounds could potentially offer a therapeutic strategy for mitigating neuronal damage in such diseases. nih.gov Furthermore, certain hybrid molecules incorporating a 1,8-naphthyridine ring fused with a chromene structure have been investigated for their activity against Naegleria fowleri, the amoeba that causes a devastating CNS infection, indicating the scaffold's ability to produce CNS-active agents. nih.gov
The 1,8-naphthyridine scaffold has been identified as a promising basis for developing both anticonvulsant and antidepressant agents. researchgate.net Research into specific analogues has provided evidence supporting this potential.
A series of novel 2-methoxy-1,8-naphthyridine-3-carboxamides were designed and synthesized as 5-HT3 receptor antagonists to explore their antidepressant activity. nih.gov The antagonist activity (pA2 value) of these compounds was determined using guinea-pig ileum preparations. Subsequent evaluation in a mouse forced swim test (FST), a standard behavioral model for assessing antidepressant potential, revealed that compounds with higher 5-HT3 receptor antagonism exhibited promising antidepressant-like activity. nih.gov Notably, the most active compound, (2-methoxy-1,8-naphthyridin-3-yl)(2-methoxyphenyl piperazine-1-yl)methanone, showed significant antidepressant effects without impacting locomotor activity. nih.gov While not direct analogues of this compound, these findings underscore the potential of the broader 1,8-naphthyridine class in developing new antidepressant therapies.
Table 2: Antidepressant Activity of 2-Methoxy-1,8-naphthyridine-3-carboxamide Analogues
| Compound | 5-HT3 Receptor Antagonism (pA2 value) | Antidepressant Activity (Forced Swim Test) | Reference |
| (2-methoxy-1,8-naphthyridin-3-yl)(2-methoxyphenyl piperazine-1-yl)methanone (8g) | 7.67 | Promising antidepressant-like activity | nih.gov |
| Other analogues | Lower pA2 values | No significant antidepressant-like activity | nih.gov |
Investigation of Other Diverse Pharmacological Actions
Beyond their effects on inflammation and the central nervous system, analogues of this compound have been explored for a variety of other pharmacological activities.
Several studies have focused on the synthesis and evaluation of 3-phenyl-1,8-naphthyridine derivatives for their ability to inhibit platelet aggregation in vitro. A series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives were tested for their capacity to inhibit human platelet aggregation induced by various agents. nih.gov
In these studies, compounds were evaluated against aggregation induced by arachidonic acid, collagen, and adenosine (B11128) diphosphate (B83284) (ADP). researchgate.netnih.govnih.gov Several derivatives showed remarkable activity, comparable to that of the standard drug indomethacin, particularly in tests using arachidonate (B1239269) and collagen as inducers. nih.gov The presence of a morpholinyl or piperidinyl group at position 2 and a chloro or methoxy (B1213986) group at position 7 of the naphthyridine ring appeared to enhance activity. nih.gov Similarly, a series of 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives were synthesized, with the most active compounds showing results similar to papaverine (B1678415) against arachidonic acid and collagen-induced aggregation. nih.gov The most potent of these compounds also demonstrated significant activity in ADP-induced aggregation tests. nih.gov Mechanistic studies revealed that some of the most active compounds were able to significantly increase cyclic AMP (c-AMP) levels, a key inhibitor of platelet aggregation, without directly involving the adenylyl cyclase system. nih.govnih.gov
Table 3: Antiplatelet Aggregation Activity of 3-Phenyl-1,8-naphthyridine Analogues
| Compound Class | Inducing Agent | Activity | Reference(s) |
| 2-Cycloalkylamino-3-phenyl-1,8-naphthyridines | Arachidonic Acid, Collagen | Remarkable activity, similar to indomethacin. | nih.gov |
| 2-Cycloalkylamino-3-phenyl-1,8-naphthyridines | ADP | One compound showed significant activity. | nih.gov |
| 2,7-Di(N-cycloamino)-3-phenyl-1,8-naphthyridines | Arachidonic Acid, Collagen | Appreciable activity, similar to papaverine. | nih.gov |
| 2,7-Di(N-cycloamino)-3-phenyl-1,8-naphthyridines | ADP | Significant activity observed in the most active compounds. | nih.gov |
The 1,8-naphthyridine scaffold is generally associated with potential antihypertensive and analgesic properties. researchgate.nettandfonline.com While specific studies on the antihypertensive effects of this compound analogues are not extensively detailed in the reviewed literature, research on related structures confirms the analgesic potential. A new group of substituted 5-amino researchgate.netnih.govnih.govtriazolo[4,3-a] researchgate.netnih.govnaphthyridine-6-carboxamides was synthesized and evaluated for anti-inflammatory and analgesic activities. nih.gov Several of these compounds proved to be endowed with prevalent analgesic activity, which was sometimes associated with sedative effects in mice. nih.gov These findings highlight that modifications to the core 1,8-naphthyridine structure can yield potent analgesic agents. nih.gov
Antioxidant Capacities
The 1,8-naphthyridine scaffold has garnered significant interest within medicinal chemistry and drug discovery due to its versatile synthesis and wide range of biological activities. tandfonline.comnih.gov Among these, the antioxidant properties of 1,8-naphthyridine derivatives have been a subject of investigation, with various studies exploring their potential to combat oxidative stress. tandfonline.comnih.gov Research has shown that certain analogues of this compound exhibit notable free radical scavenging capabilities.
A study involving the synthesis of a series of spiro β-lactams and thiazolidinones incorporating the 1,8-naphthyridine moiety revealed significant antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov The investigation demonstrated that all synthesized compounds displayed noteworthy antioxidant potential. nih.gov
Notably, two specific analogues, a thiazolidinone derivative (Compound 8b ) and a spiro β-lactam derivative (Compound 4c ), exhibited the highest antioxidant activity among the tested compounds. nih.gov Their efficacy was found to be comparable to that of ascorbic acid, a well-known antioxidant standard. nih.gov The structure-activity relationship (SAR) studies within this research indicated that the presence of electron-withdrawing groups, such as chloro and nitro groups, at the para position of the phenyl ring tended to enhance the biological activities of the compounds. nih.gov
While the direct antioxidant capacity of this compound was not detailed in this specific study, the significant activity of its analogues underscores the potential of the 1,8-naphthyridine core in designing novel antioxidant agents. nih.gov Further research into other substituted 1,8-naphthyridine derivatives has also pointed towards their potential as antioxidants. nih.gov The collective findings suggest that the 1,8-naphthyridine framework is a promising scaffold for the development of compounds with potent antioxidant properties.
Table 1: DPPH Radical Scavenging Activity of Selected 1,8-Naphthyridine Analogues
| Compound | Type | IC₅₀ (μg/mL) |
|---|---|---|
| 8b | Thiazolidinone derivative | 17.68 ± 0.76 |
| 4c | Spiro β-Lactam derivative | 18.53 ± 0.52 |
| Ascorbic Acid | Standard | 15.16 ± 0.43 |
Data sourced from a free radical scavenging assay. nih.gov
Structure Activity Relationship Sar Studies for 3 Phenyl 1,8 Naphthyridin 2 Amine Derivatives
Identification of Pharmacophoric Requirements for Biological Response
The fundamental pharmacophore of 3-phenyl-1,8-naphthyridin-2-amine derivatives is comprised of three key components: the planar 1,8-naphthyridine (B1210474) bicyclic system, the amino group at the C-2 position, and the phenyl ring at the C-3 position. The 1,8-naphthyridine core acts as a rigid scaffold, orienting the substituents in a defined spatial arrangement. This scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. nih.govrsc.orgnih.govmdpi.com
The amino group at the C-2 position is a critical determinant for the biological activity of these compounds. It can act as a hydrogen bond donor and acceptor, facilitating interactions with target biomolecules. The presence of this amino group is a common feature in many biologically active 1,8-naphthyridine derivatives.
The phenyl ring at the C-3 position is another essential element of the pharmacophore. Its aromatic nature allows for π-π stacking interactions with aromatic residues in the binding sites of target proteins. The substitution pattern on this phenyl ring significantly influences the biological activity, highlighting its role in modulating the electronic and steric properties of the molecule.
Influence of Substituent Nature and Position on Efficacy and Selectivity
Systematic modifications of the this compound scaffold have provided significant insights into the influence of substituent nature and position on the efficacy and selectivity of these compounds.
Studies on the antimicrobial activity of N-(3-aryl-1,8-naphthyridin-2-yl) derivatives have revealed important SAR trends. For instance, in a series of 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, the nature of the substituent on the terminal arylurea moiety was found to modulate the antimicrobial activity. researchgate.net
In the context of antimycobacterial activity, research on 3- and 4-phenyl-1,8-naphthyridine derivatives has shown that substituents at various positions on the naphthyridine ring play a crucial role. nih.gov A study evaluating these compounds against Mycobacterium tuberculosis found that a piperidinyl group at the C-2 or C-7 position was the most effective substituent for high inhibitory activity. nih.gov Conversely, the introduction of a morpholinyl group at either of these positions resulted in a decrease in activity. nih.gov This suggests that the nature of the heterocyclic substituent at these positions significantly impacts the antimycobacterial potency.
The following table summarizes the antimycobacterial activity of selected 3-phenyl-1,8-naphthyridine derivatives, illustrating the effect of substituents at the C-2 and C-7 positions.
| Compound | Substituent at C-2 | Substituent at C-7 | % Inhibition against M. tuberculosis H37Rv (at 6.25 µg/mL) | MIC (µg/mL) |
|---|---|---|---|---|
| 2a | Piperidinyl | H | 99 | 6.25 |
| 8a | Cl | Piperidinyl | 98 | 6.25 |
| 8d | Cl | Piperidinyl | 91 | 6.25 |
| 4a | Morpholinyl | H | - | >100 |
| 8i | Cl | Morpholinyl | - | >100 |
Furthermore, the antimicrobial activity of N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives has been investigated. mdpi.com It was observed that compounds bearing a chloro substituent on the aryl group displayed the highest activity. mdpi.com This indicates that electron-withdrawing groups on the aryl moiety can enhance the antimicrobial properties of this class of compounds.
Exploration of Bioisosteric Replacements within the this compound Core
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of lead compounds. cambridgemedchemconsulting.comdrughunter.comhyphadiscovery.comnih.gov In the context of this compound derivatives, the exploration of bioisosteric replacements for the phenyl ring and other key functionalities is an area of active research.
The phenyl ring at the C-3 position, while crucial for activity, can sometimes contribute to poor physicochemical properties. hyphadiscovery.com A common strategy is to replace the phenyl ring with other aromatic or heteroaromatic systems to improve properties like solubility and metabolic stability while maintaining or enhancing biological activity. For instance, replacing a phenyl ring with a pyridyl or thiophene (B33073) ring are common bioisosteric modifications. cambridgemedchemconsulting.com Another approach involves the use of saturated, three-dimensional scaffolds as phenyl ring bioisosteres. For example, a bridged piperidine (B6355638) moiety has been successfully used as a phenyl bioisostere to improve drug-like properties in other chemical series.
The amino group at the C-2 position is another site for potential bioisosteric modification. Replacing the amino group with other hydrogen-bonding moieties could lead to derivatives with altered selectivity profiles or improved pharmacokinetic properties.
While specific examples of bioisosteric replacements for the this compound core are not extensively documented in the public domain, the general principles of bioisosterism suggest that this would be a fruitful area for further investigation to develop novel analogues with improved therapeutic potential.
Development of Predictive SAR Models for Optimized Biological Activity
Quantitative structure-activity relationship (QSAR) models are valuable computational tools that correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of novel compounds and guide the design of more potent analogues.
The development of a predictive QSAR model for this compound derivatives would require a dataset of compounds with well-defined biological activities. By calculating various molecular descriptors (e.g., steric, electronic, and topological) and using statistical methods to correlate them with the observed activity, a predictive model could be established. Such a model would be invaluable for prioritizing the synthesis of new derivatives with a higher probability of exhibiting the desired biological response, thereby accelerating the drug discovery process.
Mechanistic Elucidation and Molecular Target Identification of 3 Phenyl 1,8 Naphthyridin 2 Amine Analogues
Molecular Interactions with Key Biological Targets
The therapeutic potential of 3-Phenyl-1,8-naphthyridin-2-amine analogues stems from their ability to interact with and modulate the function of various critical biological macromolecules. These interactions are often the basis for their observed cellular effects.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in diseases such as cancer. Consequently, they are major targets for drug development. Analogues of the 1,8-naphthyridine (B1210474) class have demonstrated inhibitory activity against several important protein kinases.
Notably, 6-substituted-4-anilino nih.govnih.gov naphthyridine-3-carbonitriles have been synthesized and evaluated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov While these studies found that compounds with a 1,8-naphthyridine core were generally less potent than their 1,7-naphthyridine (B1217170) counterparts, they still represent a class of EGFR inhibitors. nih.gov The presence of the EGFR is a prerequisite for the in vitro activity of some tyrosine kinase inhibitors. nih.gov
Furthermore, the vascular endothelial growth factor receptor-2 (VEGFR-2) is another crucial kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. While not direct analogues of this compound, a series of novel naphthamides have been identified as potent inhibitors of VEGFR-2 kinase. nih.gov This highlights the potential of the broader naphthyridine and related scaffolds to target this important kinase.
While specific inhibitory data for this compound analogues against c-Kit and Ras Protein is not extensively documented in the reviewed literature, the general propensity of the 1,8-naphthyridine scaffold to interact with kinases suggests this as a plausible area for future investigation.
DNA Gyrase and Topoisomerase (I and II) Modulation
DNA topoisomerases and DNA gyrase are essential enzymes that regulate the topology of DNA, making them validated targets for antibacterial and anticancer therapies. Several 1,8-naphthyridine derivatives have shown significant activity in modulating these enzymes.
A series of 1,8-naphthyridine derivatives conjugated at the N1 position with various substituted phenyl rings were designed as potential topoisomerase II (Topo II) inhibitors. nih.gov Two compounds from this series, 5g and 5p , exhibited potent antiproliferative activity and were found to induce cell cycle arrest and apoptosis. nih.gov In vitro assays confirmed that compound 5p was a potent inhibitor of Topo II, with molecular docking studies suggesting a binding pattern within the etoposide (B1684455) binding pocket of topoisomerase IIβ. nih.gov
Furthermore, novel 1,4-dihydro nih.govnih.govnaphthyridine derivatives have been synthesized and identified as potent inhibitors of E. coli DNA gyrase. researchgate.netnih.gov One such compound demonstrated strong interaction with the E. coli DNA gyrase enzyme in docking studies and exhibited significant antibacterial activity. researchgate.net This underscores the versatility of the 1,8-naphthyridine scaffold in targeting these essential bacterial enzymes.
Adenosine (B11128) Receptor and Adrenoceptor Interactions
Adenosine receptors and adrenoceptors are G-protein coupled receptors that play crucial roles in various physiological processes and are important drug targets.
Research has shown that 1,8-naphthyridin-4-one derivatives can act as ligands for the A2A adenosine receptor. nih.gov These compounds generally displayed a lack of affinity for the A1 adenosine receptor, indicating a degree of selectivity. nih.gov This suggests that the 1,8-naphthyridine core can be tailored to interact with specific subtypes of adenosine receptors.
In the context of adrenoceptors, novel derivatives of 1,8-naphthyridine have been characterized as beta-receptor antagonists. nih.gov Certain analogues demonstrated a higher affinity for the β1-adrenoceptor. nih.gov These findings indicate that the 1,8-naphthyridine structure can be modified to produce compounds with specific adrenoceptor blocking properties. nih.gov
Cellular and Subcellular Mechanism Investigations
The molecular interactions of this compound analogues translate into observable effects at the cellular and subcellular levels, including the induction of programmed cell death and interference with essential cellular machinery.
Induction of Apoptosis and Cell Cycle Arrest
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism of many anticancer agents. A detailed analysis of a 4-phenyl-1,8-naphthyridine derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine , revealed its potent anti-proliferative activity on carcinoma cells. nih.gov The underlying mechanism involves alterations in mitochondrial function, leading to the release of apoptogenic factors and subsequent cell death by apoptosis. nih.gov
Furthermore, this compound was found to cause a significant percentage of treated cells to arrest in the G2/M phase of the cell cycle. nih.gov This cell cycle blockade is attributed to the compound's effect on the dynamic instability of the microtubular network, which impairs the formation of the mitotic spindle. nih.gov Similarly, other 1,8-naphthyridine derivatives have been shown to induce cell cycle arrest at the S and G1/S phases, ultimately triggering apoptosis. nih.gov
The ability of cells to arrest their cycle can be influenced by the availability of essential nutrients like amino acids. nih.govnih.gov For instance, the withdrawal of specific amino acids can lead to cell cycle arrest at different phases, a process regulated by proteins such as p21 and cyclin D1. nih.govnih.gov The induction of apoptosis by certain compounds can also be mediated by the production of reactive oxygen species and the activation of caspases. nih.gov
Inhibition of Tubulin Polymerization
The cytoskeleton, composed of protein filaments such as microtubules, is vital for maintaining cell shape, motility, and division. Tubulin is the protein subunit of microtubules, and its polymerization is a dynamic process that is essential for cell division. The inhibition of tubulin polymerization is a well-established mechanism of action for many successful anticancer drugs.
While specific data for this compound is limited, closely related 2-aryl-1,8-naphthyridin-4(1H)-ones have been identified as potent inhibitors of tubulin polymerization. This highlights a key mechanism by which this class of compounds may exert its cytotoxic effects. The activity of these compounds is often comparable to that of known antimitotic agents.
Anti-angiogenesis and Telomerase Inhibition
The progression of solid tumors is heavily reliant on the formation of new blood vessels, a process known as angiogenesis, and the immortalization of cancer cells, often achieved through the activation of telomerase. The 1,8-naphthyridine scaffold has emerged as a promising framework for the development of agents that can disrupt these fundamental pathways.
Anti-angiogenesis: The inhibition of angiogenesis is a key strategy in cancer therapy. While direct evidence for the anti-angiogenic activity of this compound itself is still emerging, the broader class of 1,8-naphthyridine derivatives has been recognized for its potential to inhibit this process. The primary molecular target for many anti-angiogenic drugs is the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR). Inhibition of VEGFR signaling can block the proliferation and migration of endothelial cells, which are essential steps in the formation of new blood vessels. The evaluation of this compound analogues for their anti-angiogenic properties would typically involve assessing their ability to inhibit VEGFR kinase activity.
Telomerase Inhibition: Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thereby preventing their progressive shortening during cell division. In most cancer cells, telomerase is reactivated, leading to cellular immortality. Inhibition of telomerase is therefore a compelling therapeutic strategy. Notably, a study on a dimeric form of a 2-amino-1,8-naphthyridine derivative demonstrated its ability to bind to human telomeric DNA sequences and inhibit the elongation of these sequences by telomerase. nih.gov This finding suggests that this compound analogues, which share the core 2-amino-1,8-naphthyridine structure, may also exert their anticancer effects through a similar mechanism of telomerase inhibition.
Biochemical and Biophysical Assays for Mechanism of Action Determination
To elucidate the precise mechanisms by which this compound analogues exert their anti-cancer effects, a variety of biochemical and biophysical assays are employed. These assays are crucial for identifying molecular targets and understanding the structure-activity relationships of these compounds.
Biochemical Assays:
Kinase Inhibition Assays: To investigate the anti-angiogenic potential, in vitro kinase assays targeting VEGFR are fundamental. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase domain of VEGFR. Commercially available kits often utilize methods like fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection to quantify kinase activity.
Telomeric Repeat Amplification Protocol (TRAP) Assay: The TRAP assay is the standard method for measuring telomerase activity. This assay involves the extension of a synthetic DNA primer by telomerase in a cell extract, followed by the amplification of the extended products by PCR. The inhibition of telomerase activity by this compound analogues can be quantified by measuring the reduction in the amplified products.
Cell-Based Assays: The anti-proliferative activity of these compounds is often evaluated using cytotoxicity assays on various cancer cell lines. nih.govnih.govnih.gov Assays like the MTT or SRB assay are commonly used to determine the concentration at which the compounds inhibit cell growth by 50% (IC50). Furthermore, cell-based assays can be used to assess the induction of apoptosis (programmed cell death) and cell cycle arrest, providing further insights into the cellular consequences of target engagement. nih.gov For instance, studies on other 1,8-naphthyridine derivatives have shown their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.gov
Biophysical Assays:
Computational and in Silico Approaches in 3 Phenyl 1,8 Naphthyridin 2 Amine Research
Molecular Docking Simulations and Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is fundamental in rational drug design.
Molecular docking simulations are employed to predict how 1,8-naphthyridine (B1210474) derivatives, including N-phenyl-3-aryl-1,8-naphthyridin-2-amines, fit into the active site of a biological target, such as a bacterial enzyme or a human receptor. researchgate.net For instance, docking studies on novel 1,8-naphthyridine-3-carboxylic acid derivatives were used to understand their binding mode within the active site of the histamine (B1213489) H1 receptor. rsc.orgnih.gov Similarly, docking investigations were performed on 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives to assess their fit within the topoisomerase II crystal structure. researchgate.net These simulations calculate a "docking score," which estimates the binding affinity, helping to rank potential drug candidates. Studies have shown that derivatives with better docking scores often exhibit higher biological activity. researchgate.net For example, in a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, molecular docking was used to gain insight into their binding interactions with c-Kit and VEGFR-2 kinases. nih.gov
Beyond predicting binding poses, docking simulations identify the specific amino acid residues within the target's active site that are crucial for ligand recognition. These interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, a docking study of a 1,8-naphthyridine derivative with topoisomerase II revealed the formation of eight hydrogen bonds with amino acid residues at the binding site, as well as with the DNA segment, indicating intercalation. researchgate.net In another study, dimers of 2-amino-1,8-naphthyridine were shown to recognize cytosine-rich DNA and RNA motifs, with the specific connection points between the naphthyridine units influencing the hydrogen bonding and stacking interactions. nih.gov Understanding these key interactions is vital for designing new molecules with improved specificity and potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The foundation of QSAR models lies in molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These can be categorized as thermodynamic, electronic, steric, or topological.
In studies of 1,8-naphthyridine analogs, various descriptors have been shown to correlate with biological activity. For example, a QSAR analysis of anti-inflammatory 5-phenyl-3H-imidazo(4,5-c)(1,8)-naphthyridin-4-(5H)-ones found a high correlation between activity and thermodynamic (Molar Refractivity, MR) and electronic (charge density) parameters. Another study on 1,8-naphthyridin-4-ones used molecular connectivity indices to develop a model suggesting that the position, size, and polarity of substituents are the predominant factors controlling activity. nih.gov
Interactive Table: Examples of Descriptors in QSAR Models for 1,8-Naphthyridine Analogs
| Descriptor Type | Specific Descriptor Examples | Significance | Reference |
| Thermodynamic | Molar Refractivity (MR) | Relates to the volume occupied by a molecule and its polarizability, influencing binding. | |
| Electronic | Charge Density, Dipole Moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule, crucial for electrostatic and covalent interactions. | |
| Topological | Molecular Connectivity Indices | Quantifies molecular shape, size, and branching, affecting how the molecule fits into a binding site. | nih.gov |
| Steric | Steric Fields (in 3D-QSAR) | Represents the three-dimensional shape and bulk of the molecule, critical for receptor fit. |
Advanced Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods (like AM1), provide detailed information about the electronic structure of a molecule. acs.org These calculations are used to determine properties like optimized molecular geometry, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov
For 1,8-naphthyridine derivatives, these methods have been used to propose reaction mechanisms and understand the role of catalysts in their synthesis. acs.org Quantum chemical calculations can also elucidate the relationship between electronic structure and biological activity. For instance, the calculation of atomic charges can identify which atoms are most likely to participate in electrostatic interactions or coordinate with metal ions. acs.org The analysis of HOMO-LUMO energy gaps helps in understanding the molecule's chemical reactivity and stability. Studies on related heterocyclic systems have used DFT to correlate calculated properties with experimental results, confirming molecular structures and explaining their spectroscopic behavior. nih.gov
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for optimizing molecular geometry and mapping out energy landscapes. In the study of 1,8-naphthyridine derivatives, DFT calculations are employed to determine the most stable three-dimensional conformation of the molecule (the ground state geometry).
By calculating the potential energy surface, researchers can identify various low-energy conformers and the transition states that connect them. This information is crucial for understanding how the molecule might interact with a biological target. For instance, DFT has been used to optimize the geometry of various heterocyclic compounds before performing more complex calculations like molecular docking. dergipark.org.tr The optimized structure represents the molecule in its lowest energy state, providing accurate bond lengths, bond angles, and dihedral angles. This structural information is the foundation for all further structure-based drug design efforts.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comnumberanalytics.com
The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
In the context of 3-Phenyl-1,8-naphthyridin-2-amine, FMO analysis can predict which sites on the molecule are most likely to be involved in chemical reactions. For example, the distribution of the HOMO density would indicate the regions susceptible to electrophilic attack, while the LUMO distribution would highlight sites for nucleophilic attack. dergipark.org.tr This analysis helps in understanding the molecule's interaction with biological macromolecules and in predicting its metabolic fate.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Orbital/Concept | Description | Significance in Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity and basicity. youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity and acidity. youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. numberanalytics.com |
Electrostatic Potential and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are used to predict how a molecule will interact with other molecules, particularly biological targets like proteins and nucleic acids. dergipark.org.tr
For this compound, an MEP map would identify the nitrogen atoms of the naphthyridine core and the amine group as regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophilic species. The phenyl ring and other hydrocarbon portions would generally show a more neutral or slightly positive potential. This information is instrumental in understanding non-covalent interactions that govern ligand-receptor binding.
Virtual Screening and Cheminformatics in Lead Discovery and Optimization
Cheminformatics and virtual screening have revolutionized the early stages of drug discovery by enabling the rapid, in silico assessment of large compound libraries. healthbiotechpharm.org These techniques are particularly valuable for identifying and optimizing lead compounds based on the 1,8-naphthyridine scaffold.
High-Throughput Virtual Screening Methodologies
High-Throughput Virtual Screening (HTVS) involves the computational screening of vast chemical databases, which can contain millions of compounds, to identify molecules that are likely to bind to a specific biological target. healthbiotechpharm.orgnih.gov There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein, which is often obtained through techniques like X-ray crystallography. Molecular docking simulations are then used to predict the binding mode and affinity of each compound in the library to the target's active site.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS methods can be used. These approaches rely on the knowledge of existing active molecules. Techniques include searching for compounds with similar 2D or 3D structures, or using pharmacophore models that define the essential features required for biological activity. healthbiotechpharm.org
For the 1,8-naphthyridine class, both methods can be applied. For instance, if the target is a known kinase, SBVS can be used to dock a library of 1,8-naphthyridine derivatives into the ATP-binding site. If several active 1,8-naphthyridines are already known, a pharmacophore model can be built and used to screen for new, potentially more potent analogues.
Target Prediction and Bioactivity Spectrum Analysis
A significant challenge in drug discovery is identifying the biological targets of a novel compound. Computational target prediction tools can analyze the structure of a molecule like this compound and predict its likely protein targets based on similarity to known ligands. This is often part of a process called reverse screening or target fishing. nih.gov
Software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given structure. nih.gov For example, in silico studies on new 1,8-naphthyridine-3-carboxylic acid derivatives used PASS to predict their antihistaminic potential before synthesis was undertaken. nih.govrsc.org This approach helps to prioritize compounds for further investigation and can reveal unexpected therapeutic opportunities or potential off-target effects.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) in Theoretical Context
A significant number of drug candidates fail in later stages of development due to poor pharmacokinetic properties or toxicity. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities before significant resources are invested. rsc.org
Various computational models and software (e.g., SwissADME, QikProp) are used to predict a range of properties for compounds like this compound:
Absorption: Parameters like lipophilicity (logP), water solubility, and permeability through biological membranes (e.g., Caco-2 cell model) are calculated.
Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier.
Metabolism: The models can identify likely sites of metabolic reactions by cytochrome P450 enzymes.
Excretion: Properties related to how the compound is eliminated from the body are assessed.
Toxicity: Potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and other toxic effects can be flagged.
These predictions are based on large datasets of experimentally determined properties and employ quantitative structure-property relationship (QSPR) models. For instance, in silico ADMET studies were performed on various 1,8-naphthyridine derivatives to evaluate their pharmacokinetic profiles early in the discovery process. nih.govrsc.org
Table 2: In Silico ADMET Parameters and Their Significance
| Parameter | Description | Importance in Drug Discovery |
|---|---|---|
| LogP | A measure of lipophilicity. | Influences absorption, distribution, and solubility. |
| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption and formulation. |
| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | Indicates potential for oral bioavailability. |
| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Affects the free concentration of the drug available to act on its target. |
| hERG Inhibition | Blockade of the hERG potassium channel. | A key indicator of potential cardiotoxicity. |
Future Research Directions and Translational Perspectives for 3 Phenyl 1,8 Naphthyridin 2 Amine
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally friendly synthetic methods is crucial for the future of pharmaceutical manufacturing. For 1,8-naphthyridine (B1210474) derivatives, the Friedländer annulation is a key synthetic reaction. Recent research has focused on making this process "greener" by utilizing water as a solvent, which offers significant environmental and cost benefits over traditional organic solvents. rsc.org One such study demonstrated the successful synthesis of substituted 1,8-naphthyridines from 2-aminonicotinaldehyde and various carbonyl compounds in high yield using water as the reaction medium. rsc.org
Future research in this area should aim to:
Expand the scope of green chemistry approaches: Investigating other sustainable methodologies such as microwave-assisted synthesis, solvent-free solid-state reactions, and the use of reusable catalysts could further enhance the eco-friendliness and efficiency of synthesizing 3-Phenyl-1,8-naphthyridin-2-amine. researchgate.netresearchgate.net
Develop one-pot multicomponent reactions: Designing novel one-pot reactions where multiple starting materials react in a single step to form the desired product can significantly reduce waste, time, and resources. researchgate.net
Perform reaction metric analysis: A thorough analysis of reaction metrics such as atom economy, E-factor, and process mass intensity should be integrated into the development of new synthetic routes to quantify their sustainability. rsc.org
Discovery of Undiscovered Biological Activities and Therapeutic Applications
The 1,8-naphthyridine scaffold is associated with a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective properties. researchgate.nettandfonline.comresearchgate.net While some phenyl-1,8-naphthyridine derivatives have been investigated for their antimycobacterial and antimicrobial activities, the full biological potential of this compound remains largely unexplored. nih.gov
A study on a series of 3- and 4-phenyl-1,8-naphthyridine derivatives revealed that certain compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, derivatives with a piperidinyl group at position 2 or 7 showed good activity, with minimum inhibitory concentrations (MICs) of 6.25 microg/ml. nih.gov This suggests that the 2-amino group in this compound could be a key site for modification to enhance antimicrobial potency.
Future research should focus on:
Broad-spectrum screening: Systematic screening of this compound and its novel derivatives against a wide range of biological targets, including different cancer cell lines, viruses (such as HIV), and parasites (like Leishmania), could uncover new therapeutic applications. researchgate.netnih.gov
Investigation of neurological and immunomodulatory effects: Given the potential of the 1,8-naphthyridine scaffold to treat neurodegenerative and immunomodulatory disorders, it is worth exploring the activity of this compound in these areas. tandfonline.com
Structure-Activity Relationship (SAR) studies: A systematic exploration of how different substituents on the phenyl and naphthyridine rings affect biological activity is crucial for designing more potent and selective compounds. nih.gov
Integration of Advanced Proteomics and Metabolomics for Deeper Mechanistic Insights
Understanding the precise mechanism of action of a drug candidate is fundamental for its development and for predicting potential side effects. The integration of "omics" technologies, such as proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites), can provide a comprehensive view of the cellular pathways affected by a compound.
While specific proteomics or metabolomics studies on this compound are not yet available, these techniques have been successfully applied to elucidate the mechanisms of other complex compounds. For instance, combined proteomics and metabolomics have been used to understand brain injury mechanisms and the therapeutic effects of traditional medicines.
Future research directions include:
Target identification and validation: Using proteomics approaches like affinity chromatography coupled with mass spectrometry to identify the direct protein targets of this compound within the cell.
Pathway analysis: Employing metabolomics to map the metabolic pathways that are altered upon treatment with the compound, providing insights into its downstream effects.
Integrated 'omics' analysis: Combining proteomics, metabolomics, and transcriptomics data to construct a comprehensive network of the compound's interactions and to understand its polypharmacological effects.
Development of Multi-Targeted Ligands and Prodrug Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological targets. nih.gov This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. nih.gov The 1,8-naphthyridine scaffold, with its versatile chemistry, is an excellent starting point for the design of MTDLs.
Additionally, prodrug strategies can be employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME). nih.gov A prodrug is an inactive compound that is converted into an active drug within the body.
Future research in this area for this compound could involve:
Rational design of MTDLs: Combining the this compound core with other pharmacophores known to be active against different targets to create hybrid molecules with a desired multi-target profile. nih.gov For example, linking it to a group with known anti-inflammatory properties could yield a dual-action anticancer and anti-inflammatory agent.
Amino acid-based prodrugs: Attaching amino acids to the 2-amino group could enhance the compound's solubility and ability to be transported into cells via amino acid transporters. nih.gov
Targeted delivery: Developing prodrugs that are activated by specific enzymes or conditions present in the target tissue (e.g., a tumor microenvironment) to increase efficacy and reduce systemic toxicity.
Application of Artificial Intelligence and Machine Learning in Rational Drug Design for Naphthyridines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process of identifying and optimizing new drug candidates. nih.govresearchgate.netnih.govresearchgate.netarxiv.org These computational tools can analyze vast datasets to predict the properties of molecules, generate novel chemical structures, and suggest synthetic routes.
For the 1,8-naphthyridine class of compounds, AI and ML can be applied to:
Predictive modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of new this compound derivatives before they are synthesized, saving time and resources. researchgate.net
De novo drug design: Using generative AI models to design novel naphthyridine structures with desired properties, such as high potency and low toxicity. nih.gov
Virtual screening: Employing ML algorithms to screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. arxiv.org
ADME/Tox prediction: Using AI to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives early in the drug discovery process. researchgate.net
The synergy between computational approaches and experimental validation will be key to unlocking the full therapeutic potential of this compound and its analogs.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 3-Phenyl-1,8-naphthyridin-2-amine, and how is reaction progress monitored?
- Methodology :
-
Transamination : Reacting 3-p-chlorophenyl-1,8-naphthyridin-2-amine with hydrazine hydrochloride in refluxing ethylene glycol yields 2-hydrazino derivatives (82% yield) .
-
Amination : Nitro-substituted precursors undergo amination with liquid ammonia and KMnO₄ to form amino derivatives (45–90% yields) .
-
Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates. NMR spectroscopy confirms functional group transformations (e.g., loss of nitro groups) .
Table 1: Comparison of Synthetic Routes
Method Reagents/Conditions Yield (%) Key Reference Transamination H₂NNH₂•HCl, HOCH₂CH₂OH, reflux 82 C-Amination NH₃ (liquid), KMnO₄ 45–90 Microwave-assisted Solvent-free, 150°C, 10 min 85–92
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at room temperature, away from moisture and incompatible materials (e.g., strong oxidizers) .
- Spills : Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- X-ray Diffraction (XRD) : Resolve crystal structures to confirm bond angles and substituent positions (e.g., phenyl group orientation) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and amine proton shifts (δ 6.5–8.5 ppm for naphthyridine core) .
- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₄H₁₁N₃: 221.095 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields for transamination reactions involving this compound derivatives?
- Experimental Design :
-
Factorial Design : Vary parameters like temperature (80–120°C), solvent polarity (ethylene glycol vs. DMF), and stoichiometry (1:1 to 1:3 amine:hydrazine) to identify optimal conditions .
-
Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediate hydrazones and optimize reaction time .
Table 2: Optimization Variables
Variable Range Tested Impact on Yield Temperature 80–120°C ↑ yield at 100°C Solvent Ethylene glycol Higher polarity improves solubility Stoichiometry 1:1 vs. 1:3 Excess hydrazine drives completion
Q. What strategies resolve contradictory data in the regioselectivity of electrophilic substitutions on the naphthyridine core?
- Case Analysis :
- Contradiction : Discrepancies in nitro group positioning (C-3 vs. C-4) during amination .
- Resolution :
Computational Modeling : Use DFT calculations to compare activation energies for nitro reduction at C-3 vs. C-4 .
Isotopic Labeling : Track ¹⁵N-labeled ammonia to confirm preferred reaction pathways .
Control Experiments : Repeat reactions under anhydrous vs. humid conditions to assess moisture sensitivity .
Q. What computational approaches validate the electronic properties of this compound?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to predict binding affinities and guide SAR studies .
- TD-DFT Calculations : Predict UV-Vis absorption spectra (λmax ~300–350 nm) and compare with experimental data to assess π→π* transitions .
- HOMO-LUMO Analysis : Calculate energy gaps (~3.5 eV) to correlate with redox stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
